molecular formula C8H13FO2 B010617 5-Fluorooctane-2,6-dione CAS No. 102283-30-7

5-Fluorooctane-2,6-dione

Cat. No. B010617
M. Wt: 160.19 g/mol
InChI Key: PNDCDHWBMKMFSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluorooctane-2,6-dione, also known as 5-Fluoro-2,6-dioxooctane, is a compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This chemical compound is a fluorinated diketone that has been synthesized using different methods.

Scientific Research Applications

5-Fluorooctane-2,6-dione has been used in various scientific research applications. One of the most significant applications of this compound is in the field of organic synthesis. It has been used as a reagent in the synthesis of various organic compounds. Additionally, it has been used as a starting material in the synthesis of pharmaceuticals and agrochemicals.

Mechanism Of Action

The mechanism of action of 5-Fluorooctane-2,6-dione is not well understood. However, it is believed that this compound acts as an electrophile and reacts with nucleophiles such as amines and alcohols. This reaction leads to the formation of a stable adduct.

Biochemical And Physiological Effects

The biochemical and physiological effects of 5-Fluorooctane-2,6-dione have not been extensively studied. However, it has been reported that this compound exhibits antitumor activity. It has also been shown to inhibit the growth of certain bacteria and fungi.

Advantages And Limitations For Lab Experiments

One of the advantages of using 5-Fluorooctane-2,6-dione in lab experiments is its high purity and yield. Additionally, it is a relatively stable compound that can be stored for long periods of time. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and disposal.

Future Directions

There are several future directions for the research on 5-Fluorooctane-2,6-dione. One potential direction is the development of new synthetic methods for this compound. Another direction is the investigation of its potential applications in the field of medicine, such as the development of new antitumor agents. Additionally, the biochemical and physiological effects of this compound could be further studied to gain a better understanding of its potential applications.

Synthesis Methods

The synthesis of 5-Fluorooctane-2,6-dione has been achieved using different methods. One of the most common methods involves the reaction of 5-fluoropentan-2-one with ethyl acetoacetate in the presence of sodium ethoxide. Another method involves the reaction of 5-fluoropentan-2-one with malonic acid in the presence of sodium ethoxide. These methods have been used to obtain 5-Fluorooctane-2,6-dione with high purity and yield.

properties

CAS RN

102283-30-7

Product Name

5-Fluorooctane-2,6-dione

Molecular Formula

C8H13FO2

Molecular Weight

160.19 g/mol

IUPAC Name

5-fluorooctane-2,6-dione

InChI

InChI=1S/C8H13FO2/c1-3-8(11)7(9)5-4-6(2)10/h7H,3-5H2,1-2H3

InChI Key

PNDCDHWBMKMFSD-UHFFFAOYSA-N

SMILES

CCC(=O)C(CCC(=O)C)F

Canonical SMILES

CCC(=O)C(CCC(=O)C)F

synonyms

2,6-Octanedione, 5-fluoro-

Origin of Product

United States

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